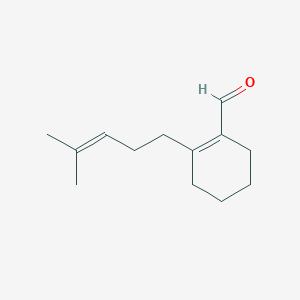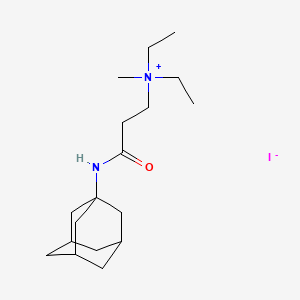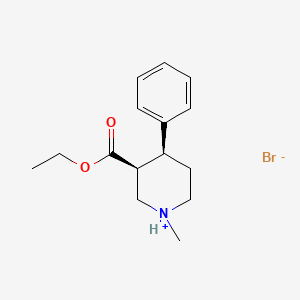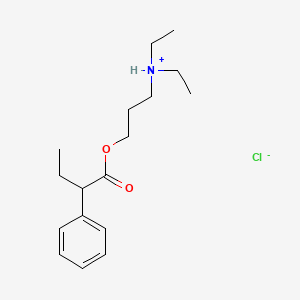
Trachylobane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trachylobane is a diterpene compound characterized by a unique pentacyclic carbon skeleton. It is naturally found in the resin of Trachylobium verrucosum, a tropical tree from East Africa and Madagascar . The compound has been isolated from various plant species, including Helianthus annuus (sunflower) and Sideritis canariensis . This compound and its derivatives have attracted significant attention due to their complex molecular structure and potential biological activities.
Méthodes De Préparation
Trachylobane can be synthesized through a bioinspired two-phase synthetic strategy. The first phase involves enantioselective and scalable access to ent-trachylobanes, while the second phase employs chemical C-H oxidation methods to enable selective conversion to higher functionalized ent-trachylobanes . For example, methyl ent-trachyloban-19-oate can be produced on a 300 mg scale
Analyse Des Réactions Chimiques
Trachylobane undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include chemical C-H oxidation protocols, which enable selective oxidation at specific carbon atoms . For instance, selective oxidation at C-11 and C-15 has been achieved using non-directed chemical C-H oxidation methods . Major products formed from these reactions include ent-3β-acetoxy-trachyloban-19-al, ciliaric acid, and 11-oxo-ent-trachyloban-19-oate .
Applications De Recherche Scientifique
In chemistry, it serves as a model compound for studying complex molecular frameworks and oxidation patterns . In biology and medicine, trachylobane derivatives have shown promise as selective antitumoral agents. For example, 6,19-dihydroxy-ent-trachiloban-17-oic acid has been found to impair nucleolin activity and phosphorylation in cancer cells, leading to cell cycle arrest and apoptosis without cytotoxicity towards healthy cells . Additionally, this compound has been investigated for its potential use in natural product synthesis and as a ligand for protein-drug interactions .
Mécanisme D'action
The mechanism of action of trachylobane involves its interaction with specific molecular targets and pathways. One notable target is human nucleolin, a multifunctional protein involved in cancer progression. This compound diterpene 6,19-dihydroxy-ent-trachiloban-17-oic acid binds to nucleolin, reducing its mRNA chaperone activity and affecting its phosphorylation levels . This interaction leads to cell cycle arrest in the subG0/G1 phase and induces early apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Trachylobane is structurally related to other diterpenes such as beyerene and kaurene . These compounds share similar biosynthetic pathways and molecular frameworks but differ in their specific carbon skeleton arrangements and functional groups. For example, beyerene and kaurene have been studied for their cholinesterase inhibitory activities, whereas this compound has shown selective antitumoral properties . The unique pentacyclic structure of this compound distinguishes it from these related compounds and contributes to its distinct biological activities.
Similar Compounds
- Beyerene
- Kaurene
- Lupeol
- Alpha-amyrin
- Beta-amyrin
- Stigmasterol oleate
- Fucosterol
- Casbene
Propriétés
Formule moléculaire |
C20H32 |
|---|---|
Poids moléculaire |
272.5 g/mol |
Nom IUPAC |
5,5,9,13-tetramethylpentacyclo[11.2.1.01,10.04,9.012,14]hexadecane |
InChI |
InChI=1S/C20H32/c1-17(2)7-5-8-18(3)15(17)6-9-20-11-14-13(10-16(18)20)19(14,4)12-20/h13-16H,5-12H2,1-4H3 |
Clé InChI |
JTJZAWZRQPNBLR-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCC2(C1CCC34C2CC5C(C3)C5(C4)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-methyl-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)pyridine-3-carboxamide](/img/structure/B13754692.png)

![[1,2,5]Thiadiazolo[3,4-b]pyrazine,1,3,5,6-tetrahydro-,2,2-dioxide(9ci)](/img/structure/B13754698.png)


![2,5,6-Trimethyl-1H-benzo[d]imidazol-4-amine](/img/structure/B13754715.png)



